molecular formula C24H24N2O B299930 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine

1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine

Cat. No. B299930
M. Wt: 356.5 g/mol
InChI Key: XNKSBPPGCPELLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine, also known as BDAP, is a chemical compound that has gained attention for its potential use in scientific research. BDAP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine is not fully understood. However, it is thought to act as a partial agonist at the dopamine D2 receptor and as a modulator at the sigma-1 receptor. 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine may also have activity at other receptors, such as the serotonin 5-HT1A receptor and the adrenergic alpha-2 receptor.
Biochemical and Physiological Effects
1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is involved in the regulation of movement and reward. 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning. In addition, 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine in lab experiments is its selectivity for the dopamine D2 receptor and sigma-1 receptor. This allows for more targeted studies of these receptors and their functions. Another advantage is that 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine has been shown to have low toxicity in animal studies. However, one limitation is that the exact mechanism of action of 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine is not fully understood. In addition, more research is needed to determine the long-term effects of 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine on the brain and body.

Future Directions

There are several future directions for the study of 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine. One direction is to further investigate its activity at the dopamine D2 receptor and sigma-1 receptor, as well as its potential activity at other receptors. Another direction is to study the effects of 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine on different brain regions and in different animal models. Additionally, more research is needed to determine the safety and efficacy of 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine in humans. Overall, the study of 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine has the potential to contribute to our understanding of the brain and its functions.

Synthesis Methods

The synthesis of 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine involves the reaction of 1-benzylpiperazine with 1,2-dihydro-5-acenaphthylenecarboxylic acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.

Scientific Research Applications

1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine has also been shown to have activity at the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and neuronal excitability.

properties

Product Name

1-Benzyl-4-(1,2-dihydro-5-acenaphthylenylcarbonyl)piperazine

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(1,2-dihydroacenaphthylen-5-yl)methanone

InChI

InChI=1S/C24H24N2O/c27-24(22-12-11-20-10-9-19-7-4-8-21(22)23(19)20)26-15-13-25(14-16-26)17-18-5-2-1-3-6-18/h1-8,11-12H,9-10,13-17H2

InChI Key

XNKSBPPGCPELLT-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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